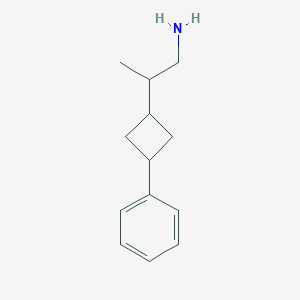

2-(3-Phenylcyclobutyl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenylcyclobutyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10(9-14)12-7-13(8-12)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHUIOWQXYLBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1CC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 3 Phenylcyclobutyl Propan 1 Amine

Retrosynthetic Disconnections and Precursor Identification for 2-(3-Phenylcyclobutyl)propan-1-amine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available, or easily synthesizable precursors. For this compound, several logical disconnections can be envisioned, primarily focusing on the carbon-carbon and carbon-nitrogen bonds that are key to its structure.

One primary disconnection strategy involves breaking the C-N bond of the primary amine. This approach points to a precursor ketone or a related carbonyl compound, which can be converted to the amine via reductive amination. youtube.com This is a common and effective method for synthesizing amines. Another viable route involves the reduction of a corresponding nitrile, azide, or amide. youtube.com

A second key disconnection can be made at the bond connecting the propan-1-amine side chain to the phenylcyclobutyl moiety. This suggests a coupling reaction between a suitable phenylcyclobutyl electrophile (e.g., a halide or triflate) and a nucleophilic propane-1-amine synthon.

Considering these approaches, the following precursors can be identified:

For the phenylcyclobutyl moiety:

3-phenylcyclobutanone (B1345705)

(3-phenylcyclobutyl)acetaldehyde

1-bromo-3-phenylcyclobutane

For the propane-1-amine side chain:

Nitroethane

A suitable organometallic reagent derived from propane (B168953).

A plausible retrosynthetic pathway is illustrated below:

Established Synthetic Routes to Phenylcyclobutyl and Propane-1-amine Derivatives

The synthesis of the constituent parts of this compound relies on well-established organic chemistry transformations.

The phenylcyclobutyl core can be synthesized through various cyclization reactions. A common method is the [2+2] cycloaddition of styrene (B11656) with a suitable ketene (B1206846) or ketene equivalent. Subsequent functional group interconversions can then yield the desired phenylcyclobutyl precursor. Another approach involves the ring expansion of a cyclopropylmethyl system or the ring contraction of a cyclopentyl derivative.

For the propane-1-amine side chain, several established methods are available. The reduction of propionitrile using a strong reducing agent like lithium aluminum hydride (LiAlH4) is a direct route to propan-1-amine. youtube.com Alternatively, the reduction of nitropropane, which can be synthesized via the nitration of propane, also yields the desired amine. Reductive amination of propanal is another widely used method. youtube.com

The table below summarizes some established synthetic routes for key precursors:

| Precursor | Synthetic Method | Reagents |

| 3-Phenylcyclobutanone | [2+2] Cycloaddition | Phenylketene and ethylene (B1197577) |

| Ring expansion | 1-phenylcyclopropylmethanol with acid catalysis | |

| Propane-1-amine | Reduction of nitrile | Propanenitrile with LiAlH4 or H2/catalyst |

| Reductive amination | Propanal with NH3 and a reducing agent (e.g., NaBH3CN) youtube.com | |

| Reduction of nitroalkane | 1-Nitropropane with H2/Pd, Fe/HCl |

Advanced Approaches to the Synthesis of this compound

The presence of multiple stereocenters in this compound necessitates the use of advanced stereoselective synthetic methods to control its absolute and relative stereochemistry.

Achieving high levels of enantiomeric and diastereomeric purity is crucial in the synthesis of chiral molecules. This can be accomplished through the use of chiral catalysts, chiral auxiliaries, or by controlling the stereochemical outcome of key bond-forming reactions.

Chiral catalysts, such as transition metal complexes with chiral ligands, can be employed to induce enantioselectivity in key synthetic steps. For instance, an asymmetric hydrogenation of a suitable enamine precursor could establish the stereocenter on the propane-1-amine side chain. Rhodium and ruthenium catalysts with chiral phosphine (B1218219) ligands are well-known for their effectiveness in such transformations.

Chiral auxiliaries are another powerful tool. A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, a chiral auxiliary could be attached to a phenylcyclobutylacetic acid derivative to control the stereoselective introduction of the amino group.

The following table provides examples of chiral catalysts and auxiliaries that could be applied to the synthesis of this compound:

| Method | Catalyst/Auxiliary | Application |

| Asymmetric Hydrogenation | Rh(I) with chiral diphosphine ligands (e.g., BINAP) | Enantioselective reduction of an enamine precursor. |

| Chiral Auxiliary | Evans' oxazolidinone | Diastereoselective alkylation to introduce the phenylcyclobutyl moiety. |

| Organocatalysis | Chiral primary amines (e.g., derived from proline) | Enantioselective α-functionalization of an aldehyde precursor. |

The formation of the cyclobutane (B1203170) ring itself can be a source of diastereomers. The stereochemical outcome of [2+2] cycloaddition reactions is often influenced by the geometry of the starting materials and the reaction conditions. Photochemical [2+2] cycloadditions, for example, can exhibit high levels of diastereoselectivity. researchgate.net

Furthermore, the relative stereochemistry of the substituents on the cyclobutane ring can be controlled through substrate-directed reactions. For instance, the stereochemistry of an existing substituent on a cyclobutene (B1205218) precursor can direct the approach of a reagent to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenter. rsc.org Recent advances in rhodium-catalyzed reactions have shown promise in the diastereoselective synthesis of highly substituted cyclobutanes. acs.orgnih.govfigshare.com

Beyond established methods, the exploration of novel reaction pathways could lead to more efficient and stereoselective syntheses of this compound. For example, transition metal-catalyzed C-H activation could potentially be used to directly couple a substituted propane-1-amine with a phenylcyclobutane precursor, although this would require careful control of regioselectivity.

Another area of interest is the use of biocatalysis. Transaminases, for instance, have been shown to be highly effective in the asymmetric synthesis of chiral amines from prochiral ketones. rsc.org A transaminase could potentially be used to convert a 1-(3-phenylcyclobutyl)propan-2-one precursor into the desired amine with high enantiomeric excess.

The development of novel ring-forming methodologies for cyclobutanes, such as those involving ring expansion of cyclopropanes or ring contraction of cyclopentanes under stereocontrolled conditions, could also provide new avenues for the synthesis of the phenylcyclobutyl core. nih.gov

Stereoselective Synthesis of this compound (Enantioselective and Diastereoselective Methods)

Investigation of Reaction Mechanisms Pertinent to this compound Synthesis

The construction of the this compound scaffold involves two key transformations: the formation of the 3-phenylcyclobutane core and the introduction of the propan-1-amine side chain. The mechanisms of these transformations are critical for controlling the regio- and stereochemistry of the final product.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups into otherwise inert C-H bonds, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalized substrates. researchgate.netbaranlab.org In the context of synthesizing a 3-phenylcyclobutane precursor, this strategy could be employed to directly functionalize a cyclobutane ring with a phenyl group or to modify a pre-existing phenylcyclobutane.

Rhodium(II) catalysts are particularly effective for C-H insertion reactions involving diazo compounds. nih.govnih.gov The mechanism typically begins with the reaction of the rhodium(II) catalyst with a diazo compound to form a rhodium carbene intermediate. This highly reactive species can then undergo an intermolecular C-H insertion into a C-H bond of the cyclobutane ring. The choice of rhodium catalyst and its ligand framework is crucial for controlling the regioselectivity and stereoselectivity of the insertion. nih.govnih.gov For instance, selective functionalization can be achieved at different positions on the cyclobutane ring by tuning the steric and electronic properties of the catalyst. nih.gov

Palladium-catalyzed C-H arylation, often directed by a coordinating group on the substrate, is another relevant strategy. chemrxiv.org This approach would involve a cyclobutane derivative bearing a directing group that positions the palladium catalyst in proximity to the desired C-H bond for activation. The catalytic cycle generally involves C-H activation to form a palladacycle, followed by reductive elimination to form the C-C bond with the arylating agent. chemrxiv.org The development of non-directed C-H arylations of aryl-cyclobutanes using rhodium-carbenoids has also been reported. chemrxiv.org

| Catalyst System | Substrate Type | Reaction Type | Regioselectivity | Diastereoselectivity | Typical Yield (%) | Ref |

| Rh₂(OAc)₄ / Diazoacetate | Arylcyclobutane | C-H Insertion | Prefers benzylic C-H | Variable | 60-85 | nih.gov |

| Pd(OAc)₂ / Aminoquinoline Ligand | Aminomethyl-cyclobutane | Directed C-H Arylation | γ-C-H activation | High | 70-95 | chemrxiv.org |

| Rh₂(esp)₂ / Donor/Acceptor Carbene | Phenylcyclobutane | C-H Functionalization | Catalyst-dependent | High (cis) | 80-92 | nih.gov |

[2+2] Cycloaddition reactions are one of the most direct and common methods for the construction of cyclobutane rings. nih.govorganic-chemistry.org These reactions involve the combination of two unsaturated components, typically two alkenes, to form a four-membered ring. The mechanism of [2+2] cycloadditions can be either concerted or stepwise, depending on the nature of the substrates and the reaction conditions (e.g., thermal or photochemical). libretexts.org

Photochemical [2+2] cycloadditions are particularly prevalent and often proceed through a stepwise mechanism involving a 1,4-diradical intermediate. organic-chemistry.orgtum.de In a potential synthesis of a 3-phenylcyclobutane precursor, a photochemical cycloaddition between styrene and an appropriate alkene could be envisioned. The regiochemistry and stereochemistry of the resulting cyclobutane are determined by the stability of the diradical intermediate and the steric interactions between the substituents. nih.gov However, controlling the selectivity in intermolecular photocycloadditions can be challenging, often leading to a mixture of isomers. nih.gov

Transition metal-catalyzed [2+2] cycloadditions offer an alternative with potentially greater control over selectivity. baranlab.org These reactions can proceed through various mechanisms, often involving the formation of a metallacyclopentane intermediate. Reductive elimination from this intermediate then yields the cyclobutane product. The ligands on the metal center play a critical role in influencing the stereochemical outcome of the reaction.

Another approach is the [2+2] cycloaddition of allenoates with alkenes, which can rapidly generate 1,3-substituted cyclobutanes. nih.gov This method is robust and can provide high yields under simple reaction conditions. nih.gov For the synthesis of the target molecule, an allenoate could react with styrene to form a phenyl-substituted cyclobutane with a functional group handle for further elaboration.

| Reaction Type | Substrates | Conditions | Key Intermediate | Stereoselectivity | Typical Yield (%) | Ref |

| Photochemical [2+2] | Styrene + Alkene | hv, sensitizer | 1,4-Diradical | Substrate-dependent | 40-75 | nih.gov |

| Ru-catalyzed [2+2] | Dissimilar Enones | Visible light, Ru(bpy)₃Cl₂ | Radical anion | Excellent | 70-90 | organic-chemistry.org |

| Thermal [2+2] | Allenoate + Terminal Alkene | Heat | Zwitterionic or Diradical | High | 75-95 | nih.gov |

| Ketene [2+2] | Ketene + Alkene | Thermal | Concerted [π2s + π2a] | Stereospecific | 60-85 | libretexts.org |

Synthetic Challenges and Future Research Avenues in this compound Preparation

The synthesis of this compound is fraught with challenges that are common in the preparation of complex, multi-substituted cyclobutane derivatives. These challenges primarily revolve around controlling stereochemistry, managing ring strain, and achieving high efficiency in a multi-step sequence. d-nb.infoaip.org

A major hurdle is the stereoselective synthesis of the cyclobutane core. nih.gov The formation of the 1,3-disubstituted phenylcyclobutane ring can result in cis and trans diastereomers. Controlling this diastereoselectivity is a significant challenge in both cycloaddition and C-H functionalization approaches. researchgate.netresearchgate.net Furthermore, the presence of the chiral center on the propan-1-amine side chain introduces another layer of complexity, requiring either an asymmetric synthesis or the resolution of enantiomers. Future research should focus on the development of highly diastereoselective and enantioselective catalytic systems for the construction of the cyclobutane ring. nih.govmdpi.com

The inherent ring strain of the cyclobutane moiety can influence the reactivity of adjacent functional groups and can lead to undesired side reactions, such as ring-opening, under certain conditions. researchgate.net The choice of reagents and reaction conditions for the elaboration of the side chain must be carefully considered to avoid compromising the integrity of the four-membered ring.

Structural Elucidation and Advanced Analytical Characterization of 2 3 Phenylcyclobutyl Propan 1 Amine and Its Research Analogues

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions) in Crystal Lattices

The supramolecular architecture of 2-(3-phenylcyclobutyl)propan-1-amine in the solid state is dictated by a combination of intermolecular forces that define the packing and stability of its crystal lattice. The primary amine (—NH₂) group is a potent hydrogen bond donor, while the phenyl ring serves as a large, polarizable moiety capable of participating in weaker, yet significant, C-H···π interactions. nih.govresearchgate.net

Hydrogen Bonding: The most significant intermolecular interaction governing the crystal structure is hydrogen bonding originating from the primary amine group. acs.org The two hydrogen atoms on the nitrogen can act as donors, while the nitrogen atom's lone pair of electrons can act as an acceptor, leading to the formation of extensive networks. Typically, in the crystal lattice of primary amines, N-H···N hydrogen bonds are formed, creating dimers, chains, or more complex three-dimensional networks that stabilize the crystal packing. nih.govresearchgate.net These interactions are crucial in determining the physical properties of the compound, such as its melting point and solubility. The strength and geometry of these hydrogen bonds are influenced by the steric hindrance imposed by the bulky phenylcyclobutyl group.

| Interaction Type | Donor | Acceptor | Typical Geometry | Contribution to Crystal Packing |

| Hydrogen Bonding | Amine Group (N-H) | Amine Group (N) | Directional, linear or near-linear N-H···N arrangement | Primary organizing force, forms structural motifs like dimers or chains. nih.govresearchgate.net |

| C-H···π Interactions | Aliphatic C-H (cyclobutyl, propyl) | Phenyl Ring (π-system) | C-H vector points towards the face of the aromatic ring | Secondary force, contributes to efficient space-filling and overall lattice stability. researchgate.net |

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Studies

Advanced mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), allows for the precise determination of the compound's molecular formula, while tandem mass spectrometry (MS/MS) provides detailed insights into its structure through controlled fragmentation. rsc.org

Molecular Formula Confirmation: Using HRMS, the mass of the protonated molecule, [M+H]⁺, can be measured with very high accuracy (typically to within 5 ppm). This precise mass measurement allows for the unambiguous determination of the elemental composition, confirming the molecular formula C₁₃H₁₉N. This capability is critical for distinguishing the target compound from isobaric species—molecules that have the same nominal mass but different elemental formulas.

Fragmentation Studies: Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the protonated molecule. In a typical collision-induced dissociation (CID) experiment, the [M+H]⁺ ion is isolated and subjected to collisions with an inert gas, causing it to break apart into smaller fragment ions. nih.govnih.gov The analysis of these fragments helps to piece together the molecule's structure. For this compound, characteristic fragmentation patterns are expected.

Key fragmentation pathways would likely include:

α-Cleavage: A common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium ion. For this compound, cleavage between C1 and C2 of the propane (B168953) chain would yield a prominent ion at m/z 44, corresponding to [CH₂(NH₂)]⁺, and a neutral loss. docbrown.info

Benzylic Cleavage: Fragmentation at the bond connecting the side chain to the cyclobutane (B1203170) ring or cleavage within the cyclobutane ring can be initiated by the phenyl group. The formation of tropylium (B1234903) ions or other stable resonance-stabilized carbocations derived from the phenylcyclobutyl moiety is possible. nih.gov

Ring Opening/Cleavage: The strained cyclobutane ring can undergo cleavage, leading to characteristic losses of ethylene (B1197577) (28 Da) or other small hydrocarbon fragments. core.ac.uk

The table below summarizes the expected key fragment ions and their structural origins.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Origin of Fragment |

| 190.1596 | [C₁₃H₂₀N]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 173.1334 | [C₁₃H₁₇]⁺ | Loss of ammonia (B1221849) (NH₃) from the molecular ion |

| 117.0704 | [C₉H₉]⁺ | Fragment corresponding to a phenylallyl or related stable carbocation |

| 104.0626 | [C₈H₈]⁺ | Styrene (B11656) radical cation from cleavage of the cyclobutane ring |

| 44.0500 | [C₂H₆N]⁺ | Iminium ion from α-cleavage of the propan-1-amine side chain. docbrown.info |

Chromatographic Methods (e.g., HPLC, LC-MS/MS) for Purity Assessment and Isomer Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are essential for assessing the purity of this compound and for separating its various isomers. sciex.comnih.gov

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of the compound. A C18 (octadecylsilane) column is typically used, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov The compound is detected using a UV detector, typically at a wavelength corresponding to the absorbance of the phenyl group (around 254 nm), or more selectively and sensitively using a mass spectrometer. An LC-MS/MS system provides high specificity and allows for the detection and quantification of impurities even at very low levels, utilizing techniques like multiple reaction monitoring (MRM). nih.govlcms.cz

A typical set of conditions for purity analysis is outlined below.

| Parameter | Condition | Purpose |

| Column | C18, e.g., 150 mm x 4.6 mm, 5 µm | Standard reversed-phase separation based on hydrophobicity. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component; acid improves peak shape for amines. sciex.com |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for elution. sciex.com |

| Gradient | e.g., 5% B to 95% B over 15 min | To elute compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm / MS (ESI+) | UV for general detection, MS for high sensitivity and specificity. |

Isomer Separation: The structure of this compound contains at least two stereocenters (one on the cyclobutane ring and one on the side chain), as well as cis/trans isomerism related to the substituents on the cyclobutane ring. This results in the potential for multiple stereoisomers (diastereomers and enantiomers). Separating these isomers is a significant analytical challenge.

Diastereomer Separation: Diastereomers have different physical properties and can often be separated using standard achiral chromatography (e.g., RP-HPLC) under optimized conditions. The different spatial arrangements of the substituents can lead to different interactions with the stationary phase, allowing for their resolution.

Enantiomer Separation: Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation. This is typically achieved using chiral HPLC, which employs a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. nih.gov Alternatively, the amine can be derivatized with a chiral reagent to form diastereomeric derivatives, which can then be separated on a standard achiral column.

Computational and Theoretical Investigations of 2 3 Phenylcyclobutyl Propan 1 Amine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Optimization of Molecular Geometry and Conformational States

No specific studies detailing the optimization of molecular geometry or the conformational analysis of 2-(3-phenylcyclobutyl)propan-1-amine using Density Functional Theory (DFT) or ab initio methods were found. Such studies would typically involve calculating the potential energy surface of the molecule to identify stable conformers and transition states.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

There is no available research that reports the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts or vibrational frequencies for this compound. These calculations would require prior geometry optimization and are used to correlate theoretical structures with experimental spectroscopic data.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

A Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound has not been published. This type of analysis is crucial for understanding the molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and electron-accepting capabilities, respectively.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

No studies presenting a Molecular Electrostatic Potential (MEP) map for this compound are available. An MEP map would illustrate the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites and providing insights into its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis of this compound, which would provide detailed information about bonding interactions, charge transfer, and hyperconjugative effects, has not been reported in the scientific literature.

Molecular Dynamics Simulations for Conformational Flexibility and Tautomerism

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules, offering insights into their conformational flexibility and potential tautomeric equilibria. For a molecule such as this compound, MD simulations can elucidate the complex interplay of forces that govern its three-dimensional structure and behavior over time.

The conformational landscape of this compound is largely dictated by the cyclobutane (B1203170) ring. Unlike a planar representation might suggest, cyclobutane rings are not flat. libretexts.org To relieve the torsional strain that would result from a planar conformation, cyclobutane adopts a puckered or "butterfly" structure. libretexts.orgyoutube.com This puckering is a dynamic process, with the ring rapidly interconverting between equivalent puckered conformations at room temperature. libretexts.org A synergistic approach combining experimental techniques like NMR spectroscopy with computational methods such as DFT calculations and MD simulations has proven effective in studying the conformational preferences of substituted cyclobutane rings. nih.gov

In this compound, the substituents—a phenyl group and a propan-1-amine group—significantly influence the puckering of the cyclobutane ring. nih.gov These substituents can occupy either pseudo-axial or pseudo-equatorial positions, leading to different stereoisomers (cis/trans) with distinct conformational preferences and energy profiles. MD simulations can map these energy landscapes, revealing the most stable conformations and the energy barriers between them. The simulation tracks the atomic positions over time, allowing for the analysis of ring puckering angles, dihedral angles of the substituent chains, and the probability of occupying different conformational states.

Furthermore, the primary amine group in the molecule introduces the possibility of tautomerism. Primary amines can, in principle, exist in equilibrium with their imine tautomers. bas.bgresearchgate.net This process, known as imine-enamine tautomerism, involves the migration of a proton and a shift of a double bond. nih.gov While the amine form is typically predominant for simple alkylamines, the specific electronic and steric environment of the molecule can influence this equilibrium. Computational studies, often employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of the amine and potential imine tautomers. bas.bgnih.gov These calculations can predict the energy difference (ΔG) between the tautomeric forms, providing insight into their relative populations at equilibrium. nih.gov The presence of different solvent environments can also significantly alter tautomeric preferences, a factor that can be modeled using computational methods like the Polarizable Continuum Model (PCM). researchgate.net

An MD simulation of this compound would provide a comprehensive picture of its dynamic behavior, capturing both the large-scale conformational changes of the ring and the local fluctuations of the side chains, as well as providing a framework for studying the potential for tautomerization.

| Parameter | Description | Typical Computational Finding | Reference Principle |

|---|---|---|---|

| Cyclobutane Puckering Angle | The dihedral angle defining the deviation of the ring from planarity. | Dynamic fluctuation around a mean value, e.g., ~20-30 degrees, indicating a non-planar "butterfly" conformation. | libretexts.org |

| Substituent Orientation (Phenyl) | The preferred position (pseudo-equatorial vs. pseudo-axial) of the phenyl group on the puckered ring. | The bulkier phenyl group would likely favor a pseudo-equatorial position to minimize steric hindrance. | nih.gov |

| Substituent Orientation (Propan-1-amine) | The preferred position of the propan-1-amine group and the rotational conformations of its C-C bonds. | Conformational preference would depend on the relative stereochemistry (cis/trans) to the phenyl group. Rotational energy barriers would be on the order of a few kcal/mol. | nih.govnih.gov |

| Tautomeric Equilibrium (Amine vs. Imine) | The relative free energy (ΔG) between the existing primary amine tautomer and its hypothetical imine counterpart. | The amine tautomer is expected to be significantly more stable, with a large positive ΔG for the conversion to the imine form in aqueous solution. | nih.gov |

Computational Mechanistic Studies of Reactions Involving this compound Motifs

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. For molecules containing the this compound motif, computational studies, particularly those using Density Functional Theory (DFT), can map out entire reaction pathways, identify transition states, and calculate activation energies, thereby explaining reaction outcomes and guiding synthetic efforts.

Reactions involving this motif can occur at several locations: the primary amine, the cyclobutane ring, or the phenyl group. Computational mechanistic studies can investigate a variety of transformations, such as nucleophilic additions or substitutions at the amine group, or more complex rearrangements and ring-opening reactions of the strained cyclobutane ring.

A typical computational mechanistic study begins by optimizing the geometries of the reactants, products, and any intermediates. Following this, the transition state (TS) for each step of the proposed mechanism is located. The TS represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. By connecting the reactants, transition states, and products, a complete potential energy surface for the reaction can be constructed.

For example, a study might investigate the mechanism of a ring-expansion reaction, where the four-membered cyclobutane ring transforms into a more stable five- or six-membered ring. DFT calculations could be used to compare different possible pathways, determining which has the lowest activation barrier and is therefore kinetically favored. Such studies have been successfully applied to understand the stereocontrolled synthesis of substituted cyclobutanes, where the mechanism involves the formation of 1,4-biradical intermediates and the rate-determining step is the cleavage of C-N bonds. acs.org The calculations in such cases can rationalize the stereochemical outcome by comparing the energy required for bond rotation versus ring closure. acs.org

| Reaction Step | Description | Calculated Parameter | Typical Value (kcal/mol) | Reference Principle |

|---|---|---|---|---|

| N-Alkylation (SN2) | Alkylation of the primary amine with an electrophile (e.g., methyl iodide). | Activation Free Energy (ΔG‡) | 15 - 25 | acs.org |

| Cyclobutane Ring Opening | Thermal or catalyzed cleavage of a C-C bond in the cyclobutane ring. | Activation Free Energy (ΔG‡) | > 40 (uncatalyzed) | acs.org |

| Intermediate Formation | Formation of a transient species, such as a 1,4-biradical, during a rearrangement. | Relative Free Energy (ΔGint) | Variable, depends on stability | acs.org |

| Overall Reaction | The net energy change from reactants to products. | Reaction Free Energy (ΔGrxn) | Negative for exergonic, Positive for endergonic | mdpi.com |

Chemical Reactivity and Transformations of 2 3 Phenylcyclobutyl Propan 1 Amine

Functional Group Transformations of the Primary Amine

The primary amine group (–NH₂) is a key site of reactivity, functioning as a nucleophile and a base. wikipedia.org Common transformations involving this group include:

Alkylation, Acylation, and Sulfonation: As a nucleophile, the primary amine can react with alkyl halides to form secondary and tertiary amines. wikipedia.org Similarly, reaction with acyl chlorides or acid anhydrides yields amides, a transformation known as the Schotten-Baumann reaction. wikipedia.org Treatment with sulfonyl chlorides results in the formation of sulfonamides, a reaction often used for the chemical characterization of amines (Hinsberg test). wikipedia.org

Diazotization: Primary amines react with nitrous acid to form diazonium salts. While alkyl diazonium salts are typically unstable, this reaction is a cornerstone for many synthetic transformations of aromatic amines. wikipedia.org

Imine Formation: The reaction of the primary amine with aldehydes or ketones leads to the formation of imines. This reversible reaction is fundamental in various synthetic and biological processes. wikipedia.org

Reductive Amination: The amine can be synthesized through the reductive amination of a corresponding ketone. For instance, ketones can be treated with ammonia (B1221849) and a reducing agent like sodium borohydride (B1222165) in the presence of titanium(IV) isopropoxide to yield primary amines. organic-chemistry.org

A summary of potential primary amine transformations is presented below.

| Reaction Type | Reagent(s) | Product |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Acylation | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Amide |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide |

| Diazotization | Nitrous Acid (HNO₂) | Diazonium Salt |

| Imine Formation | Aldehyde (R'CHO) or Ketone (R'₂CO) | Imine |

Reactivity of the Cyclobutane (B1203170) Ring System

The cyclobutane ring is characterized by significant ring strain, which influences its chemical reactivity. This strain makes the ring susceptible to reactions that lead to more stable, less strained systems. nih.govmasterorganicchemistry.com

Ring-Opening Reactions and Rearrangements

The inherent strain in the four-membered ring makes cyclobutane derivatives prone to ring-opening reactions under various conditions, including thermal, photochemical, and catalytic activation. nih.gov These reactions can lead to the formation of linear or larger cyclic structures. For example, thermolysis of cyclobutane derivatives can lead to fragmentation or rearrangement. thieme-connect.de

Oxidative rearrangements of vinylcyclobutanes have been shown to proceed via radical cations, leading to cycloreversion and the formation of larger ring systems. nih.gov Similarly, spirocyclic cyclobutane aminals can undergo rearrangement to form bicyclic amidines through a ring expansion mechanism. acs.org

Regioselective and Stereoselective Functionalization of the Cyclobutyl Core

Achieving selective functionalization of the cyclobutane core is a significant area of research. Modern synthetic methods allow for the introduction of functional groups at specific positions with controlled stereochemistry.

C-H Functionalization: Directed C-H functionalization has emerged as a powerful tool for modifying the cyclobutane ring. nih.govacs.org By using directing groups, it is possible to selectively activate and functionalize specific C-H bonds, leading to 1,2- or 1,3-disubstituted cyclobutanes. nih.govacs.org For instance, palladium-catalyzed enantioselective C(sp³)-H arylation of cyclobutyl ketones has been achieved using chiral transient directing groups. nih.gov Rhodium(II) catalysts have also been employed for the regioselective C-H functionalization of arylcyclobutanes. nih.gov

Stereoselective Synthesis: The stereochemistry of substituents on the cyclobutane ring can significantly impact the biological activity of molecules. nih.gov Various stereoselective synthetic methods have been developed, including [2+2] cycloadditions and enantioselective organocatalysis, to control the spatial arrangement of functional groups. mdpi.com

Reactions Involving the Phenyl Moiety

The phenyl group can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgyoutube.com The position of substitution (ortho, meta, or para) is influenced by the nature of the substituent already present on the ring. The cyclobutylpropylamine side chain acts as an activating group, directing incoming electrophiles primarily to the ortho and para positions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl).

Nitration: Introduction of a nitro group (-NO₂).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group. youtube.com

Investigations into Radical Intermediates and Reaction Pathways

The study of radical intermediates is crucial for understanding the mechanisms of certain reactions involving cyclobutane derivatives. Radical cations can be generated through processes like photoinduced electron transfer and have been implicated in the oxidative rearrangement of vinylcyclobutanes. nih.gov Theoretical studies have also explored the role of radical cations in the rearrangement of bicyclo[2.1.0]pentane (housane) systems, which involve cyclobutane rings. acs.org The inherent radical character of these intermediates makes them accessible to study by techniques such as EPR spectroscopy. acs.org

Derivatization Strategies for Synthetic Diversification

The presence of multiple reactive sites in 2-(3-phenylcyclobutyl)propan-1-amine allows for extensive derivatization to create a library of related compounds. Synthetic strategies often focus on modifying the amine group or functionalizing the aromatic ring. For example, in the synthesis of sibutramine (B127822) and its metabolites, key steps include Grignard reactions on a cyclobutanecarbonitrile (B1293925) intermediate and subsequent modifications of the resulting amine. researchgate.netgoogle.com These derivatization strategies are essential for structure-activity relationship (SAR) studies in drug discovery.

Applications and Research Utility of 2 3 Phenylcyclobutyl Propan 1 Amine in Contemporary Organic Chemistry

Role as a Versatile Synthetic Building Block and Intermediate

The structure of 2-(3-phenylcyclobutyl)propan-1-amine, featuring a primary amine, multiple stereocenters, and a phenylcyclobutyl core, positions it as a highly valuable and versatile building block in organic synthesis. Primary amines are fundamental nucleophiles and precursors for a vast array of chemical transformations. cymitquimica.com The presence of the phenylcyclobutyl moiety introduces conformational rigidity and a three-dimensional character that is increasingly sought after in modern drug discovery to "escape from flatland" chemistry. researchgate.net

Chiral amines are of paramount importance in asymmetric synthesis, serving as chiral auxiliaries, resolving agents, and precursors to chiral ligands. sigmaaldrich.comnih.gov The structure of this compound contains multiple chiral centers, and if synthesized in an enantiomerically pure form, it could be a valuable addition to the chiral pool. nih.gov Enantiomerically pure amines are critical starting materials for the synthesis of single-enantiomer drugs, where different enantiomers can have vastly different biological activities. nih.gov Synthetic strategies to access such chiral amines often involve asymmetric reduction, resolution, or starting from naturally occurring chiral substrates. nih.govmdpi.com The amine functionality can be used to direct stereoselective reactions or to be transformed into other functional groups, making it a key handle for asymmetric transformations. sigmaaldrich.comrsc.org

Integration into Diverse Chemical Scaffolds and Heterocyclic Systems

Primary amines are foundational for the synthesis of nitrogen-containing heterocycles, which are ubiquitous in natural products and pharmaceuticals. libretexts.orgpressbooks.pubopenstax.org The propan-1-amine moiety of this compound can participate in a variety of cyclization reactions to form heterocycles. For instance, it can react with dicarbonyl compounds to form pyrroles, with appropriate precursors to form piperidines, or be integrated into fused ring systems. libretexts.org The amine group's nucleophilicity is central to these transformations, enabling the construction of complex heterocyclic frameworks that are often the basis for biologically active molecules. libretexts.orgpressbooks.pubopenstax.org For example, reactions with epoxides can yield amino alcohols, and multicomponent reactions can lead to the efficient assembly of complex amine-containing structures. uomustansiriyah.edu.iqnih.gov

Structure-Reactivity Relationship Studies in Derived Compounds for Chemical Innovation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds into effective drugs. youtube.com The unique combination of a strained four-membered ring, a phenyl group, and a flexible aminopropyl chain in this compound offers multiple points for modification to probe SAR.

Key structural aspects and their potential influence on reactivity include:

Cyclobutane (B1203170) Ring: The strain and conformational properties of the cyclobutane ring can influence the orientation of substituents and their interaction with biological targets. calstate.edu Modifications, such as fluorination of the ring, have been shown to improve pharmacokinetic profiles in related phenylcyclobutyl systems. nih.gov

Phenyl Group: The electronic properties of the phenyl ring can be tuned by adding electron-donating or electron-withdrawing substituents. This can affect the pKa of the amine, its reactivity, and its potential for π-stacking interactions. researchgate.net

Amine Position: The primary amine is a key site for interaction and further derivatization. Its basicity and nucleophilicity are critical for both chemical reactions and biological interactions. uomustansiriyah.edu.iq The length and flexibility of the propane (B168953) linker can also be varied to optimize binding to a target.

By systematically modifying these features, chemists can develop a deep understanding of the SAR, leading to the design of compounds with enhanced potency, selectivity, and improved ADME (absorption, distribution, metabolism, and excretion) properties. youtube.commdpi.com

Comparative Analysis with Related Phenylcycloalkylamine and Propane-1-amine Structural Classes in Chemical Research

To understand the potential properties of this compound, it is useful to compare it with related, well-studied classes of compounds: other phenylcycloalkylamines and simple propane-1-amines.

Phenylcycloalkylamines: The size of the cycloalkyl ring in phenylcycloalkylamines has a significant impact on their biological activity. nih.gov For instance, in studies of phencyclidine analogues, activity was found to decline as the ring size decreased from cyclohexane (B81311). nih.gov This suggests that the cyclobutane ring in the target compound would confer distinct properties compared to its cyclopentyl or cyclohexyl counterparts, likely influencing receptor binding and conformational preferences.

Propane-1-amines: This class of compounds is characterized by the physical and chemical properties of the primary amino group. uomustansiriyah.edu.iqmatrix-fine-chemicals.com The lone pair of electrons on the nitrogen atom makes them basic and nucleophilic. uomustansiriyah.edu.iq Compared to a simple alkylamine like propan-1-amine, the presence of the bulky and lipophilic phenylcyclobutyl group in this compound would be expected to increase its lipophilicity and boiling point while potentially reducing its water solubility. cymitquimica.com The steric hindrance from the ring system may also modulate the accessibility and reactivity of the amine group.

Below is a comparative table of representative compounds from these classes.

| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Features |

| Propan-1-amine | CH₃CH₂CH₂NH₂ | 59.11 | Simple, linear primary alkylamine. Water-soluble. uomustansiriyah.edu.iq |

| 3-Phenylpropan-1-amine | C₆H₅CH₂CH₂CH₂NH₂ | 135.21 | Contains a flexible phenylpropyl chain. Limited water solubility. cymitquimica.comnih.gov |

| 1-Phenylcyclohexylamine (B1663984) | C₆H₅(c-C₆H₁₀)NH₂ | 175.28 | Rigid cyclohexane ring. Lipophilic. Precursor to bioactive compounds. nih.gov |

| This compound | C₆H₅(c-C₄H₆)CH(CH₃)CH₂NH₂ | 189.30 (Calculated) | Combines a strained cyclobutane ring with a chiral aminopropane side chain. Offers 3D complexity. |

This comparative analysis highlights how this compound integrates the fundamental reactivity of a primary amine with the unique steric and conformational constraints of a phenyl-substituted cyclobutane ring, making it a distinct and potentially valuable compound in chemical research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Phenylcyclobutyl)propan-1-amine, and what safety protocols are critical during synthesis?

- Methodological Answer : The compound is synthesized via multi-step organic reactions, including cyclobutane ring formation through [2+2] photocycloaddition or thermal methods, followed by amine functionalization. Key steps involve:

- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity isolation .

- Safety : Follow OSHA guidelines for amine handling: use fume hoods, nitrile gloves, and avoid inhalation. Precautionary codes (e.g., P201, P202) mandate pre-experiment risk assessment .

- Data Table :

| Reaction Step | Yield (%) | Purity (HPLC) | Key Characterization (NMR Peaks) |

|---|---|---|---|

| Cyclobutane Formation | 65–75 | ≥95% | δ 3.2–3.5 (m, cyclobutyl CH₂) |

| Amine Functionalization | 50–60 | ≥90% | δ 1.8–2.1 (t, NH₂) |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to resolve cyclobutyl protons (δ 3.2–4.0) and amine protons (δ 1.5–2.5) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 190.16 (C₁₂H₁₆N⁺) .

- HPLC : Reverse-phase C18 column (ACN/H₂O gradient) to assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How can researchers investigate the pharmacological activity of this compound, given its structural similarity to phenethylamine derivatives?

- Methodological Answer :

- In Vitro Assays : Conduct competitive binding assays (e.g., radioligand displacement) at dopamine/norepinephrine transporters .

- Structure-Activity Relationship (SAR) : Modify the cyclobutyl or amine group and compare EC₅₀ values using dose-response curves .

- Data Interpretation : Use GraphPad Prism® for nonlinear regression analysis of binding affinity (Ki) and efficacy (Emax) .

Q. What computational strategies are effective in predicting the reactivity and stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d,p) level to calculate bond dissociation energies (BDEs) of the cyclobutyl ring .

- Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to predict aggregation behavior .

- Software Tools : Gaussian 16 or ORCA for quantum mechanics; VMD for visualization .

Q. How should researchers address contradictions in experimental data, such as inconsistent yields across synthesis batches?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ matrix) to isolate variables (temperature, solvent ratio, catalyst loading) .

- Statistical Analysis : Use ANOVA to identify significant factors (p < 0.05) and optimize conditions via response surface methodology (RSM) .

- Example Table :

| Factor | Low Level (-1) | High Level (+1) | Effect on Yield (%) |

|---|---|---|---|

| Temp | 25°C | 60°C | +18.2* (p=0.003) |

| Catalyst | 0.5 mol% | 2.0 mol% | +9.5 (p=0.021) |

Q. What methodologies are suitable for studying the compound’s interaction with biological pathways?

- Methodological Answer :

- Fluorescence Labeling : Conjugate with FITC or Cy3 for cellular uptake studies via confocal microscopy .

- Knockout Models : Use CRISPR-Cas9 to silence target receptors (e.g., GPCRs) and assess functional loss in vitro .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.